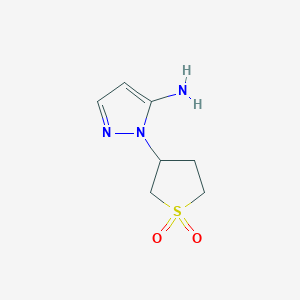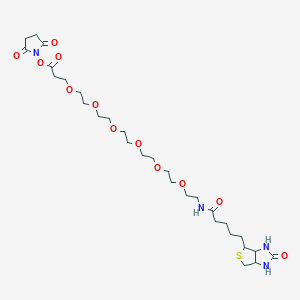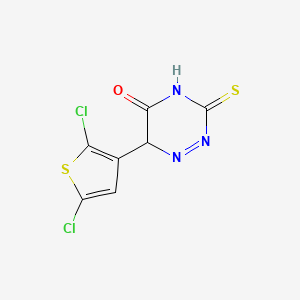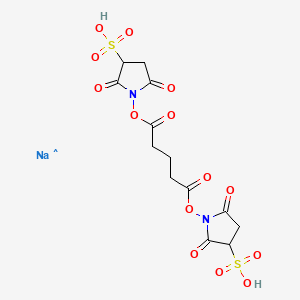![molecular formula C31H58N4O12S B12316562 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Amino-PEG4)-N-Biotin-PEG4-acid is a bifunctional compound that combines the properties of polyethylene glycol (PEG) and biotin. Polyethylene glycol is a hydrophilic polymer that enhances the solubility and stability of molecules, while biotin is a vitamin that binds strongly to avidin and streptavidin proteins. This compound is widely used in bioconjugation, drug delivery, and molecular biology applications due to its ability to link biomolecules with high specificity and affinity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG4)-N-Biotin-PEG4-acid typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG4-diamine to form biotin-PEG4-amine.
Coupling with Amino-PEG4-acid: Finally, the biotin-PEG4-amine is coupled with amino-PEG4-acid using carbodiimide chemistry to form the desired compound.
Industrial Production Methods
Industrial production of N-(Amino-PEG4)-N-Biotin-PEG4-acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin-NHS ester and PEG4-diamine are synthesized and purified.
Automated Reactors: The coupling reactions are carried out in automated reactors to ensure consistency and efficiency.
Purification: The final product is purified using chromatography techniques to remove any impurities and by-products.
化学反応の分析
Types of Reactions
N-(Amino-PEG4)-N-Biotin-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxyl group can form amide bonds with primary amines.
PEGylation: The PEG chains can be modified to attach other functional groups.
Common Reagents and Conditions
N-Hydroxysuccinimide (NHS): Used to activate biotin for coupling reactions.
Carbodiimides: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Organic Solvents: Such as dimethylformamide (DMF) and dichloromethane (DCM) for reaction media.
Major Products
The major products formed from these reactions include biotinylated PEG derivatives and various bioconjugates used in research and therapeutic applications.
科学的研究の応用
N-(Amino-PEG4)-N-Biotin-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
作用機序
The mechanism of action of N-(Amino-PEG4)-N-Biotin-PEG4-acid involves the following:
Biotin-Avidin Interaction: The biotin moiety binds strongly to avidin or streptavidin proteins, forming a stable complex.
PEGylation: The PEG chains increase the solubility and stability of the conjugated molecules, reducing immunogenicity and enhancing bioavailability.
Targeted Delivery: The compound can be used to deliver drugs or other therapeutic agents to specific cells or tissues by exploiting the biotin-avidin interaction.
類似化合物との比較
N-(Amino-PEG4)-N-Biotin-PEG4-acid can be compared with other similar compounds such as:
N-(Amino-PEG2)-N-Biotin-PEG2-acid: Shorter PEG chains, resulting in lower solubility and stability.
N-(Amino-PEG6)-N-Biotin-PEG6-acid: Longer PEG chains, providing higher solubility but potentially more steric hindrance.
Biotin-PEG4-NHS Ester: Lacks the amino group, limiting its use in certain bioconjugation applications.
N-(Amino-PEG4)-N-Biotin-PEG4-acid stands out due to its balanced PEG chain length, providing optimal solubility, stability, and versatility for various applications.
特性
分子式 |
C31H58N4O12S |
|---|---|
分子量 |
710.9 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C31H58N4O12S/c32-6-10-41-14-18-45-22-24-47-20-16-43-12-8-35(7-11-42-15-19-46-23-21-44-17-13-40-9-5-29(37)38)28(36)4-2-1-3-27-30-26(25-48-27)33-31(39)34-30/h26-27,30H,1-25,32H2,(H,37,38)(H2,33,34,39) |
InChIキー |
AZKXAZTWSKMXDE-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B12316489.png)



![4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12316508.png)
![3-Chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12316511.png)
![N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide](/img/structure/B12316520.png)
![[3-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12316528.png)





